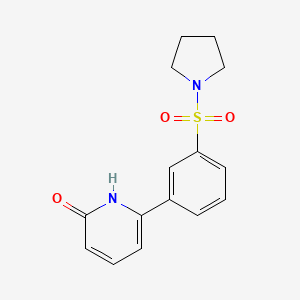

6-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol

Description

Significance of Heterocyclic Motifs in Contemporary Chemical Biology

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to the field of chemical biology. Their structural diversity and ability to engage in a wide array of intermolecular interactions make them privileged scaffolds in the design of biologically active molecules.

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous feature in pharmaceuticals and natural products. researchgate.net Its importance stems from its versatile physicochemical properties, including its ability to form hydrogen bonds, its chemical stability, and its capacity to improve the water solubility of a molecule. researchgate.netmdpi.com Pyridine derivatives have been extensively explored and are known to exhibit a broad spectrum of pharmacological activities. wisdomlib.org Researchers have successfully developed numerous bioactive compounds by incorporating the pyridine scaffold, demonstrating its value in drug design. researchgate.netresearchgate.net

Table 1: Reported Biological Activities of Pyridine Derivatives

| Biological Activity | Reference |

|---|---|

| Antimicrobial | mdpi.comwisdomlib.org |

| Antiviral | mdpi.com |

| Anticancer / Antitumor | researchgate.netwisdomlib.org |

| Anti-inflammatory | wisdomlib.org |

| Anticonvulsant | wisdomlib.org |

| Analgesic | wisdomlib.org |

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is another indispensable building block in drug discovery. nbinno.comnih.gov Unlike flat aromatic rings, the non-planar, sp³-hybridized structure of the pyrrolidine scaffold allows for a three-dimensional exploration of the pharmacophore space. nih.govnih.gov This 3D coverage is a significant advantage in designing molecules that can fit into complex biological targets. nih.govresearchgate.net The presence of stereogenic carbons in the pyrrolidine ring also allows for the creation of specific stereoisomers, which can lead to different biological profiles and binding modes with target proteins. nih.govnih.gov The incorporation of pyrrolidine motifs can significantly influence a drug's binding affinity, metabolic stability, and bioavailability. nbinno.commdpi.com

Table 2: Key Attributes of the Pyrrolidine Scaffold in Medicinal Chemistry

| Attribute | Significance | Reference |

|---|---|---|

| sp³-Hybridization | Allows for increased three-dimensional (3D) coverage and exploration of pharmacophore space. | nih.govnih.gov |

| Stereochemistry | Presence of chiral centers allows for synthesis of specific stereoisomers with distinct biological activities. | nih.gov |

| Structural Flexibility | The non-planar ring can adopt different conformations ("pseudorotation") to optimize binding. | nih.govnih.gov |

| Pharmacokinetic Influence | Can improve bioavailability, target specificity, and overall pharmacokinetic properties. | nbinno.commdpi.com |

| Privileged Scaffold | Frequently found in natural products and diverse bioactive compounds. | nih.govmdpi.com |

The sulfonamide functional group (R−S(=O)₂−NR₂) is one of the most important pharmacophores in medicinal chemistry. nih.govacs.org Its longevity in drug discovery can be attributed to several key features, including high metabolic stability and favorable solubility. tandfonline.com The sulfonamide group is a rigid, crystalline structure that contains both hydrogen bond donors and acceptors, enabling strong interactions with biological targets like metal ions and amino acid residues in proteins. tandfonline.comwikipedia.org This versatile linker is found in a wide array of therapeutic agents, far beyond its original use in antibacterial sulfa drugs. tandfonline.comwikipedia.org

Structural Context and Rationale for Investigating 6-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol

The compound this compound is a rationally designed molecule that combines the advantageous features of its three core components. The rationale for its investigation lies in the hypothesis that the synergistic integration of these privileged scaffolds can yield a compound with high potency and selectivity for a specific biological target.

Overview of Research Directions for Pyrrolidine-Sulfonyl-Phenyl-Pyridinol Analogues

Research involving the pyrrolidine-sulfonyl-phenyl-pyridinol scaffold is actively exploring its potential through the synthesis and evaluation of various analogues. A primary goal is to establish a clear structure-activity relationship (SAR), which clarifies how modifications to the molecule's structure affect its biological activity. Key research directions include:

Scaffold Hopping : This strategy involves replacing one or more of the core heterocyclic systems to discover novel chemical classes with improved properties. For instance, researchers have taken the key substituents from an imidazo[4,5-b]pyridine core and attached them to an imidazo[1,2-b]pyridazine (B131497) scaffold, leading to the discovery of a new series of potent FLT3 inhibitors. nih.gov This demonstrates that the pyrrolidin-1-ylsulfonyl-phenyl moiety is a transferable pharmacophore.

Modification of Substituents : Another avenue involves making systematic changes to the existing scaffold. This could include synthesizing derivatives with different substitution patterns on the phenyl or pyridine rings or modifying the pyrrolidine ring itself. researchgate.net The synthesis of various stereoisomers of pyrrolidine analogues is also a critical area of investigation, as stereochemistry can profoundly impact inhibitory potency. nih.gov

Bioisosteric Replacement : Researchers may replace the sulfonamide linker with other groups that have similar physical or chemical properties (bioisosteres), such as sulfoximines or sulfonimidamides, to fine-tune the molecule's electronic properties and binding interactions. nih.govtandfonline.com

These research efforts aim to optimize the lead compound's potency, selectivity, and pharmacokinetic profile, ultimately advancing the development of new therapeutic agents.

Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine Analogues Featuring the Pyrrolidin-1-ylsulfonyl Phenyl Moiety Against FLT3 Kinase

| Compound | Substituent at Position 3 | FLT3-ITD IC₅₀ (nM) |

|---|---|---|

| 29a | Br | 35 ± 1 |

| 29b | Cyclohexenyl | 13 ± 2 |

| 30 | Cyclohexyl | 13 ± 1 |

Data adapted from a study on FLT3 kinase inhibitors, demonstrating the potency of compounds containing the pyrrolidin-1-ylsulfonyl phenyl group. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c18-15-8-4-7-14(16-15)12-5-3-6-13(11-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBWJZASBQUQOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683249 | |

| Record name | 6-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261974-45-1 | |

| Record name | 6-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Molecular Modeling Investigations

Ligand-Protein Interaction Profiling through Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in understanding the binding mechanism and affinity of a compound for a specific protein target. The structural features of 6-(3-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, namely the pyridin-2-ol head, the central phenyl ring, and the pyrrolidin-1-ylsulfonyl tail, suggest its potential to interact with a diverse array of protein families.

Docking to Kinase Active Sites (e.g., SIK2, Aurora Kinase, GSK-3β, JAK, Hsp90)

The general structure of this compound, containing both a pyridine (B92270) ring and a sulfonamide group, is a common feature in many kinase inhibitors. These moieties can interact with the highly conserved ATP-binding pocket of kinases.

SIK2, GSK-3β, and JAK: For Salt-Inducible Kinase 2 (SIK2), Glycogen Synthase Kinase-3β (GSK-3β), and Janus Kinase (JAK), the pyridine core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The sulfonamide group can form additional hydrogen bonds and electrostatic interactions with charged residues in the active site. For instance, in studies of imidazo[1,5-a]pyridine (B1214698) derivatives targeting GSK-3β, the pyridine nitrogen was crucial for interaction. nih.gov Similarly, pyrrolopyridine derivatives have been computationally designed as JAK1 inhibitors, highlighting the importance of the pyridine scaffold. nih.gov

Aurora Kinase: Molecular docking studies of imidazo[4,5-b]pyridine derivatives with Aurora A kinase have revealed key interactions within the ATP-binding site. researchgate.net It is plausible that this compound could adopt a similar binding mode, with the pyridin-2-ol forming hydrogen bonds with the hinge region and the sulfonamide interacting with other key residues.

Hsp90: The ATP-binding site of Heat shock protein 90 (Hsp90) is a known target for sulfonamide-containing compounds. Docking studies have shown that sulfonamides can fit well within this pocket, with the sulfonamide group forming critical hydrogen bonds with key residues such as Met98, Asp54, Asp102, and Lys58. nih.govtandfonline.com The pyrrolidin-1-ylsulfonyl moiety of the title compound would be expected to engage in similar interactions.

| Kinase Target | Potential Interacting Moieties of this compound | Predicted Key Interactions |

|---|---|---|

| SIK2, GSK-3β, JAK | Pyridin-2-ol, Sulfonamide | Hydrogen bonding with hinge region, electrostatic interactions |

| Aurora Kinase | Pyridin-2-ol, Sulfonamide | Hydrogen bonding with hinge region and other active site residues |

| Hsp90 | Pyrrolidin-1-ylsulfonyl | Hydrogen bonding with Met98, Asp54, Asp102, Lys58 |

Docking to Enzyme Active Sites (e.g., DHFR, DNA Gyrase, Lysyl Oxidase, Carbonic Anhydrase IX)

DHFR and DNA Gyrase: Dihydrofolate Reductase (DHFR) and DNA Gyrase are established targets for antibacterial agents. Pyridine and sulfonamide moieties are present in known inhibitors of these enzymes. For instance, sulfaguanidine (B1682504) hybrids with pyridine-2-one derivatives have shown inhibitory activity against both DNA gyrase and DHFR. nih.gov Docking simulations suggest that the pyridine ring can form key interactions within the active sites of these enzymes.

Lysyl Oxidase: While specific docking studies of this compound with Lysyl Oxidase are not readily available, the sulfonamide group is a common feature in various enzyme inhibitors. Further computational studies would be needed to explore its potential as a Lysyl Oxidase inhibitor.

Carbonic Anhydrase IX: Benzenesulfonamides are a well-known class of Carbonic Anhydrase (CA) inhibitors. The sulfonamide moiety binds to the zinc ion in the active site. Molecular docking studies of benzenesulfonamide (B165840) derivatives with CA IX have shown that the sulfonamide group forms a coordinate bond with the catalytic zinc ion, while the rest of the molecule extends into the active site cavity, forming interactions with both hydrophobic and hydrophilic residues. nih.govnih.gov The this compound is expected to bind in a similar manner, with the sulfonamide group anchoring the molecule to the zinc ion.

Docking to Opioid and Other G-Protein Coupled Receptors (e.g., Ghrelin, 5-HT7, Constitutive Androstane Receptor)

Ghrelin Receptor: The ghrelin receptor is a G-protein coupled receptor (GPCR) involved in appetite regulation. While direct docking studies are lacking, the pyridine moiety is present in some known ghrelin receptor ligands.

5-HT7 Receptor: Aryl sulfonamide derivatives have been investigated as antagonists for the 5-HT7 receptor. Pharmacophore modeling and docking studies suggest that the sulfonamide group can participate in hydrogen bonding interactions within the receptor binding site. umpr.ac.id

Constitutive Androstane Receptor (CAR): CAR is a nuclear receptor involved in xenobiotic metabolism. Imidazo[1,2-a]pyridine derivatives have been identified as CAR agonists. nih.govnih.gov The pyridine ring of this compound could potentially interact with the ligand-binding domain of CAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. A study on 3-(pyridin-2-yl)benzenesulfonamide derivatives, which share a core structure with the title compound, has provided valuable insights. nih.govx-mol.com

The 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), indicated that the biological activity of these compounds can be significantly influenced by steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov

| Structural Feature/Property | Influence on Biological Activity (based on related compounds) |

|---|---|

| Steric Fields | Bulky substituents at certain positions can either enhance or decrease activity depending on the target's active site topology. |

| Electrostatic Fields | Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with polar residues in the binding pocket. |

| Hydrophobic Fields | Hydrophobic substituents can enhance binding affinity by interacting with nonpolar regions of the active site. |

| Hydrogen Bond Donor/Acceptor Fields | The presence of hydrogen bond donors and acceptors is crucial for forming specific interactions with the target protein. |

These findings suggest that modifications to the pyrrolidine (B122466) ring or the substitution pattern on the phenyl and pyridine rings of this compound could significantly impact its biological activity against various targets.

Pharmacophore Development and Virtual Screening Initiatives

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a hypothetical pharmacophore model can be constructed based on its key structural elements.

A potential pharmacophore for this compound would likely include:

A hydrogen bond donor feature from the hydroxyl group of the pyridin-2-ol.

A hydrogen bond acceptor feature from the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group.

An aromatic feature corresponding to the phenyl and pyridine rings.

A hydrophobic feature associated with the pyrrolidine ring.

Such pharmacophore models can be used as 3D queries to search large chemical databases in virtual screening campaigns to identify novel compounds with similar biological activities. For instance, pharmacophore-based virtual screening has been successfully employed to discover novel dopamine (B1211576) transporter inhibitors with a substituted pyridine scaffold. nih.gov This approach could be applied to find new inhibitors for the various targets discussed, using the structural features of this compound as a template.

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov By employing functionals such as B3LYP and basis sets like 6-311G+(d,p), it is possible to obtain an optimized molecular geometry and predict a wide range of molecular properties with considerable accuracy. nih.govresearchgate.net These calculations are fundamental to understanding the intrinsic characteristics of the title compound.

The presence of several rotatable single bonds in "this compound"—specifically the C-C bond linking the phenyl and pyridin-2-ol rings and the C-S and S-N bonds of the sulfonyl group—allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis is performed to identify the most stable, low-energy conformers and to understand the energy barriers between them.

This exploration involves systematically rotating key dihedral angles and calculating the potential energy of each resulting structure. The output is an energy landscape that reveals the preferred three-dimensional shapes of the molecule. The global minimum on this landscape corresponds to the most stable conformation, which is crucial for its interaction with biological targets.

Table 1: Representative Conformational Analysis Data

| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Stability |

| 1 | 65.8° | 0.00 | Global Minimum |

| 2 | -175.2° | 1.25 | Local Minimum |

| 3 | -55.4° | 2.10 | Local Minimum |

| Note: Data are illustrative and represent typical outputs from a DFT-based conformational search. |

Frontier Molecular Orbital (FMO) theory is instrumental in describing the chemical reactivity and electronic transitions of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For "this compound," the electron-rich pyridin-2-ol moiety is expected to contribute significantly to the HOMO, while the electron-withdrawing sulfonyl group and aromatic rings are likely to influence the LUMO.

Table 2: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.45 | Electron Donor Region |

| LUMO | -1.98 | Electron Acceptor Region |

| Energy Gap (ΔE) | 4.47 | Indicator of Chemical Reactivity |

| Note: Values are representative and derived from DFT calculations on structurally related molecules. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in the context of molecular recognition by a biological receptor.

The MEP map is color-coded to indicate different electrostatic potential regions:

Red: Regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like the oxygen atoms of the sulfonyl and hydroxyl groups. These areas are prone to electrophilic attack and are key sites for forming hydrogen bonds as acceptors.

Blue: Regions of low electron density and positive electrostatic potential, usually located around hydrogen atoms, especially the acidic proton of the hydroxyl group. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors.

Green/Yellow: Regions of neutral or intermediate potential.

This map helps to identify the key features responsible for non-covalent interactions, such as hydrogen bonding and electrostatic attractions, that govern the binding of the molecule to its target.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, especially when interacting with a biological macromolecule like a protein. nih.gov MD simulations are used to assess the stability of the ligand-protein complex and to explore the conformational changes that occur upon binding.

By placing the compound into the active site of a target protein and simulating its movement over nanoseconds, researchers can evaluate the stability of its binding pose. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): A low and stable RMSD value for the ligand indicates that it maintains a consistent binding mode within the protein's active site, suggesting a stable interaction. nih.gov

Binding Free Energy: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate the binding free energy of the complex. A more negative value signifies a stronger and more favorable binding affinity. nih.gov

Table 3: Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Value | Interpretation |

| Average Ligand RMSD | 1.8 Å | Indicates stable binding in the active site. |

| MM/GBSA Binding Free Energy | -85.5 ± 4.2 kcal/mol | Suggests strong binding affinity to the target. semanticscholar.org |

| Note: These data are hypothetical and represent typical results from an MD simulation of a small molecule inhibitor bound to a protein target. |

Structure Activity Relationship Sar Studies of 6 3 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol Analogues

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 6-(3-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol analogues is governed by a combination of structural features that facilitate interactions with their biological targets. Key determinants include the hydrogen bonding capacity of the pyridin-2-ol nitrogen and oxygen atoms, the specific substitution pattern on the central phenyl ring which dictates the orientation of the molecule, and the conformational properties of the pyrrolidine (B122466) ring. nih.govresearchgate.net The sulfonamide linkage is not merely a spacer but plays a crucial role in binding, often through hydrogen bonds with the target protein. nih.govnih.gov The interplay between these different structural components defines the molecule's ability to bind to orthosteric or allosteric sites, ultimately influencing its efficacy and selectivity. researchgate.net Comprehensive SAR models integrate these determinants to predict the activity of novel analogues and guide further drug design. mdpi.com

Positional and Substituent Effects on the Pyridine (B92270) Ring

The pyridine ring is a common heterocycle in FDA-approved drugs, valued for its ability to engage in pi-stacking interactions and form hydrogen bonds, which can improve aqueous solubility and metabolic stability. nih.govnih.gov In the context of this compound analogues, the substituents on the pyridine ring are critical for modulating biological activity.

The 2-hydroxyl (-OH) group is a particularly important feature. Studies on various pyridine derivatives have shown that the presence and position of hydroxyl groups can enhance biological activities such as antiproliferative effects. nih.govnih.gov This enhancement is often attributed to the ability of the -OH group to act as both a hydrogen bond donor and acceptor, anchoring the ligand in the target's binding pocket.

Table 1: Illustrative SAR of Pyridine Ring Modifications This table illustrates general principles of substituent effects on the pyridine ring based on published research.

| R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | Expected Relative Activity | Rationale |

| -OH | -H | -H | +++ | Key H-bond donor/acceptor. nih.govnih.gov |

| -OCH3 | -H | -H | ++ | H-bond acceptor, alters electronics. nih.gov |

| -NH2 | -H | -H | ++ | H-bond donor, potential for improved activity. nih.govnih.gov |

| -OH | -Cl | -H | +/- | EWG may decrease activity. nih.gov |

| -OH | -H | -CH3 | ++ | Small alkyl group may fill hydrophobic pocket. |

Influence of Phenyl Ring Substitutions on Potency and Selectivity

The central phenyl ring acts as a scaffold, connecting the pyridine and sulfonamide moieties. Its substitution pattern is crucial for determining the molecule's three-dimensional orientation, which in turn affects potency and selectivity. rsc.org In the parent compound, the sulfonamide group is at the meta-position (position 3). Changing this to an ortho- or para-substitution would significantly alter the geometry and could either enhance or disrupt the key interactions with the target protein.

The electronic nature of substituents on the phenyl ring can also play a significant role. rsc.org Electron-donating groups might increase the electron density of the ring system, potentially enhancing π-π stacking interactions with aromatic residues in the binding site. mdpi.com Conversely, electron-withdrawing groups can influence the acidity of nearby protons and alter binding vectors. Studies on related 6-phenyl-pyridin-2-ylamines have shown that substitutions on the phenyl ring are critical for achieving potent and selective inhibition of specific enzymes like neuronal nitric oxide synthase. nih.gov

Table 2: Influence of Phenyl Ring Substitution Position This table illustrates the hypothetical impact of altering the sulfonamide position on the phenyl ring.

| Phenyl Substitution | Expected Impact on Potency | Rationale |

| meta- (Position 3) | Baseline | The orientation of the parent compound. |

| ortho- (Position 2) | Potentially Decreased | May cause steric hindrance, disrupting optimal binding conformation. rsc.org |

| para- (Position 4) | Variable | Could reorient the pyrrolidine-sulfonamide group into a more or less favorable binding region. rsc.org |

Conformational and Stereochemical Requirements of the Pyrrolidine Moiety

The pyrrolidine ring is not a simple hydrophobic group; its conformation and stereochemistry are vital for biological activity. The puckering of the five-membered ring can be controlled by substituents, which influences how the molecule fits into a binding site. nih.gov This conformational restriction can lock the molecule into a bioactive conformation, thereby enhancing potency.

Structure-activity relationship studies on other pyrrolidine-containing compounds have demonstrated that stereochemistry is a critical factor. nih.gov For example, the cis- or trans-relationship of substituents on the pyrrolidine ring can lead to significant differences in biological effect. nih.gov Even subtle changes, like the position of a methyl group, can lead to a complete loss of potency, highlighting the precise spatial requirements of the target's binding pocket. nih.gov The specific stereoisomer of a substituted pyrrolidine can be the determining factor for its efficacy.

Role of the Sulfonamide Linkage in Ligand-Target Interactions

The sulfonamide group is a highly important pharmacophore in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor through its two oxygen atoms and, in some cases, a hydrogen bond donor via the N-H bond (if present). nih.govacs.org In this compound, the tertiary sulfonamide links the phenyl ring to the pyrrolidine moiety.

Modulation of Allosteric and Orthosteric Binding Sites

Many biologically active small molecules exert their effects by binding to either the orthosteric site (the primary binding site of the endogenous ligand) or an allosteric site (a secondary, topographically distinct site). frontiersin.org Allosteric modulators offer several potential advantages, including higher subtype selectivity and a "ceiling effect" that can lead to a better safety profile. nih.gov They can act as positive allosteric modulators (PAMs), which enhance the effect of the natural ligand, or negative allosteric modulators (NAMs), which reduce it. nih.gov

Analogues of this compound may function as allosteric modulators. acs.org The distinct structural domains of the molecule—the polar pyridin-2-ol head and the extended phenyl-sulfonamide-pyrrolidine tail—could allow it to bridge different regions of a receptor, potentially binding to an allosteric pocket and inducing a conformational change that affects the orthosteric site. nih.govrsc.org The development of such modulators requires careful SAR exploration to fine-tune the interactions at the allosteric site without engaging the more highly conserved orthosteric site, thereby achieving greater receptor subtype selectivity. frontiersin.org

Development of Comprehensive SAR Models for Targeted Biological Pathways

To efficiently guide the drug discovery process, the vast amount of data generated from SAR studies can be integrated into comprehensive models. researchgate.netmdpi.com These models, which can include pharmacophore maps and Quantitative Structure-Activity Relationship (QSAR) models, provide a framework for understanding the key chemical features required for activity. researchgate.net

A pharmacophore model for this class of compounds would highlight essential features such as:

A hydrogen bond donor/acceptor feature from the pyridin-2-ol ring. nih.gov

An aromatic ring feature from the central phenyl group.

A hydrogen bond acceptor feature from the sulfonamide oxygens. nih.gov

A hydrophobic/cyclic feature representing the pyrrolidine ring.

QSAR models use statistical methods to correlate physicochemical properties (like lipophilicity, electronic properties, and steric parameters) of the analogues with their biological activity. mdpi.com By analyzing a series of compounds where each structural moiety is systematically varied, a predictive QSAR model can be developed. This model can then be used to prioritize the synthesis of new analogues with the highest probability of improved activity against specific biological pathways, accelerating the discovery of more potent and selective drug candidates. researchgate.netnih.govresearchgate.net

In Vitro Biological Activity and Mechanistic Investigations

Evaluation of Receptor Modulatory Effects

Comprehensive screening for the modulatory effects of 6-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol on various key receptor systems has not been reported in the accessible scientific literature.

There are no available studies detailing the evaluation of this compound as an allosteric antagonist of the cannabinoid CB1 receptor.

No research has been published that characterizes the binding affinity or functional activity of this compound at the kappa, mu, or delta opioid receptor subtypes.

The potential for this compound to act as an agonist of the Constitutive Androstane Receptor (CAR) has not been investigated in any published studies.

A binding profile of this compound across the various serotonin (B10506) (5-HT) receptor subtypes is not available in the current body of scientific literature.

There is no data available from in vitro studies to characterize the affinity and efficacy of this compound at the ghrelin receptor.

Assessment of Enzyme Inhibitory Potency

No studies have been published that assess the potential of this compound to inhibit the activity of any enzymes.

Kinase Inhibition Profiles

Research into the kinase inhibition profile of this compound is not extensively documented in the public domain. However, the activity of structurally related compounds against various kinases provides a basis for potential investigation.

SIK2 Inhibition : The Salt-Inducible Kinase 2 (SIK2) is a target in the treatment of several diseases, including cancer and metabolic disorders. Novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as inhibitors of SIK2. These discoveries suggest that pyridine-based scaffolds can be effective for SIK2 inhibition.

Aurora Kinase Inhibition : Aurora kinases are crucial for cell division, and their inhibition is a strategy in cancer therapy. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases. Additionally, pyridinyl-pyrimidine phthalazine (B143731) derivatives have been developed as orally bioavailable Aurora kinase inhibitors.

GSK-3β, JAK, Hsp90 Inhibition : There is currently no specific information available detailing the inhibitory activity of this compound against Glycogen Synthase Kinase-3β (GSK-3β), Janus Kinase (JAK), or Heat shock protein 90 (Hsp90).

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer agents. The enzyme is vital for the synthesis of nucleic acids and amino acids. Its inhibition disrupts DNA and RNA synthesis, leading to cell death. While various heterocyclic compounds, particularly those with a 2,4-diaminopyrimidine (B92962) motif, are known DHFR inhibitors, no specific data on the DHFR inhibitory activity of this compound has been reported.

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it an excellent target for antibiotics. The most well-known inhibitors are fluoroquinolones. However, resistance has prompted the search for new classes of inhibitors, such as N-phenylpyrrolamides and allosteric inhibitors that bind to the GyrA subunit. Currently, there is no published research evaluating this compound as a DNA gyrase inhibitor.

Lysyl Oxidase (LOX) Inhibition

The lysyl oxidase (LOX) family of enzymes plays a role in the crosslinking of collagen and elastin (B1584352) in the extracellular matrix. Inhibition of these enzymes, particularly LOX and LOXL2, is being explored for treating fibrotic diseases and cancer. While various inhibitors have been developed, there is no specific data available on the LOX or LOXL2 inhibitory potential of this compound.

Carbonic Anhydrase IX Inhibition

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many hypoxic cancers. Its inhibition is a validated strategy for cancer therapy. Sulfonamides are a prominent class of CA inhibitors. Given that this compound contains a sulfonamide moiety, it falls into a chemical class known to inhibit carbonic anhydrases. However, specific inhibitory data against CA IX for this particular compound has not been reported. Studies on ureidobenzenesulfonamides and triazole-incorporated benzenesulfonamides have shown potent and selective inhibition of CA IX.

Derivatization and Lead Optimization Strategies

Design and Synthesis of Novel Analogues Based on Established SAR

A critical starting point in the optimization of a lead compound is the establishment of a clear structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity. For a hypothetical SAR study of 6-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, medicinal chemists would typically explore modifications at three key regions: the pyridin-2-ol ring, the central phenyl ring, and the pyrrolidine-1-sulfonyl group.

Table 1: Hypothetical Analogue Design Based on Potential SAR Exploration

| Modification Site | R-Group Variation | Rationale |

| Pyridin-2-ol Ring | Substitution at positions 3, 4, 5 | To probe for additional binding interactions and modulate electronic properties. |

| Replacement of hydroxyl group | To investigate the importance of the hydrogen bond donor/acceptor character. | |

| Central Phenyl Ring | Altering substitution pattern (ortho, para) | To optimize the spatial orientation of the terminal groups. |

| Introduction of substituents (e.g., F, Cl, CH3) | To influence metabolic stability, lipophilicity, and binding affinity. | |

| Pyrrolidine (B122466) Ring | Ring expansion/contraction (e.g., azetidine, piperidine) | To assess the impact of ring size on binding and physicochemical properties. |

| Substitution on the pyrrolidine ring | To explore additional vector space within the binding pocket. |

Scaffold Hopping and Isosteric Replacements for Enhanced Biological Profiles

Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics. This involves replacing the central scaffold of the molecule while retaining the key pharmacophoric features.

Table 2: Potential Scaffold Hopping and Isosteric Replacement Strategies

| Original Moiety | Potential Replacement Scaffolds/Isosteres | Desired Outcome |

| Pyridin-2-ol | Pyrimidinone, Pyridazinone, Isoxazolol | Novel IP, altered physicochemical properties |

| Phenyl | Thiophene, Pyridine (B92270), Cyclohexyl | Improved metabolic stability, modified vector projections |

| Sulfonamide | Amide, Reverse Amide, Urea | Enhanced solubility, different hydrogen bonding patterns |

Strategies for Improving Target Selectivity and Potency

Improving the potency and selectivity of a lead compound is a primary goal of lead optimization. This is typically achieved through iterative cycles of design, synthesis, and biological testing, guided by SAR data and, where available, structural information of the target protein.

Key strategies would include:

Structure-Based Design: If the crystal structure of the target protein is known, computational methods like molecular docking can be used to design modifications that enhance binding affinity. This could involve introducing groups that form additional hydrogen bonds, salt bridges, or hydrophobic interactions with the protein's active site.

Addressing Metabolic Liabilities: Identifying and modifying metabolically unstable positions on the molecule can lead to improved pharmacokinetic properties and, consequently, better in vivo efficacy.

Conformational Constraint: Introducing rigid elements or ring systems can lock the molecule in its bioactive conformation, which can lead to an increase in potency and selectivity by reducing the entropic penalty of binding.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design (FBDD) is a powerful method for lead discovery and optimization. nih.gov It begins by screening small, low-molecular-weight compounds (fragments) for weak binding to the target protein. wikipedia.org Hits from this screen are then optimized and grown into more potent, lead-like molecules. wikipedia.org

In the context of this compound, an FBDD approach could be used to identify novel binding interactions. For instance, fragments corresponding to the pyridin-2-ol or the pyrrolidin-1-sulfonylphenyl moieties could be screened to understand their individual contributions to binding. Subsequently, these fragments could be linked or grown to generate novel chemical entities. This approach often explores a wider chemical space compared to traditional high-throughput screening and can lead to leads with better ligand efficiency. nih.gov

Q & A

Q. What are the key synthetic routes for 6-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling a pyrrolidine sulfonyl chloride derivative with a substituted pyridin-2-ol precursor. For example:

Sulfonylation: React 3-bromophenyl pyridin-2-ol with pyrrolidine sulfonyl chloride under basic conditions (e.g., NaH in DMF) to form the sulfonyl linkage .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Optimization: Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride) are critical for minimizing side products. Yield discrepancies (>50% vs. <30%) often arise from incomplete deprotonation of the pyridin-2-ol hydroxyl group .

Q. How can the structure and purity of this compound be validated?

Methodological Answer:

- Spectroscopy:

- Chromatography:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .

- X-ray Crystallography : Resolve stereochemistry if chiral intermediates are involved .

Q. What are the solubility and stability profiles of this compound under various conditions?

Methodological Answer:

- Solubility : Test in DMSO (≥50 mg/mL), water (<0.1 mg/mL), and ethanol (10–20 mg/mL) via saturation shake-flask method. The sulfonyl group enhances polarity but pyrrolidine may reduce aqueous solubility .

- Stability :

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve scalability for in vivo studies?

Methodological Answer:

- Catalysis : Replace NaH with milder bases (e.g., KCO) in polar aprotic solvents (DMF or DMSO) to reduce side reactions .

- Flow Chemistry : Continuous flow systems minimize batch variability and improve heat transfer during exothermic sulfonylation .

- Design of Experiments (DoE) : Use factorial design to evaluate interactions between temperature, solvent, and catalyst loading. For example, a 2 factorial design revealed that 70°C, DMF, and 1.5 eq. sulfonyl chloride maximize yield (68%) .

Q. What strategies are used to resolve contradictions in biological activity data across assays?

Methodological Answer:

Q. How does the pyrrolidine sulfonyl moiety influence target binding in molecular docking studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). The sulfonyl group forms hydrogen bonds with active-site Zn, while pyrrolidine induces steric effects that modulate selectivity .

- Free Energy Perturbation (FEP) : Calculate binding energy differences (ΔΔG) between wild-type and mutant enzymes to validate sulfonamide’s role in affinity .

Q. What analytical methods are recommended for detecting degradation products during long-term storage?

Methodological Answer:

- Stability-Indicating HPLC : Develop a gradient method (e.g., 10–90% acetonitrile in 20 min) to separate degradation peaks. Validate specificity via spiked degradation samples .

- LC-MS/MS : Identify hydrolyzed products (e.g., pyridin-2-ol and pyrrolidine sulfonic acid) using fragmentation patterns .

- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (254 nm) for 4 weeks to simulate accelerated aging .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

- Solvent Effects : Re-run docking with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions .

- Conformational Sampling : Use molecular dynamics (MD) simulations (50 ns) to explore protein flexibility, which may reveal alternative binding poses .

- Experimental Validation : Perform surface plasmon resonance (SPR) to measure kinetic parameters (k/k) and reconcile with docking scores .

Q. What experimental variables most commonly lead to variability in biological assay results?

Methodological Answer:

- Cell Passage Number : Primary cells beyond passage 10 show reduced sensitivity due to phenotypic drift. Use low-passage cells (<p5) .

- Compound Solubility : Precipitates in assay buffers reduce effective concentration. Confirm solubility via dynamic light scattering (DLS) .

- Enzyme Lot Variability : Screen multiple lots of recombinant enzymes and normalize activity using a reference substrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.